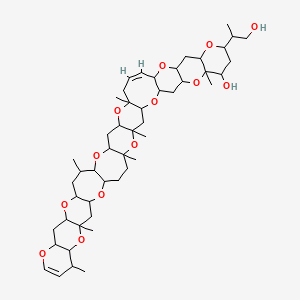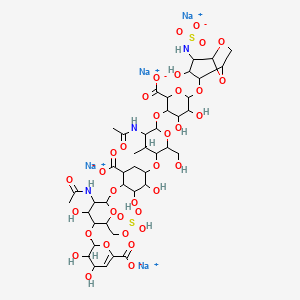
Cys-mcMMAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
科学的研究の応用
Structural Diversity and Characterization
Cys-mcMMAD, as a class of microcystins (MCs), exhibits a broad structural diversity significant for its study across various scientific disciplines. The structural analogs of MCs, including Cys-mcMMAD, have been extensively characterized using techniques like nuclear magnetic resonance, amino acid analysis, and mass spectrometry. This diversity and the methodologies for their characterization are crucial for understanding the environmental and genetic controls of these structures and their impact on various scientific applications (Bouaïcha et al., 2019).
Applications in Detection and Analysis
Cys-mcMMAD plays a role in the development of luminescence probes for Cysteine detection. Advances in creating Cys-responsive luminescence probes, essential for accurate Cys quantification in biological systems, are critical for personalized diagnostics and therapies. These developments, including the structure of molecular probes, performance comparisons, and experimental conditions, are part of recent significant advances in the field (Zhang et al., 2020).
Innovative Diagnostic Applications
The role of Cys-mcMMAD in molecular cytopathology (MCP) highlights its importance in diagnostics. MCP involves molecular studies applied to various cytological specimens, where new molecular techniques, including those leveraging Cys-mcMMAD, are increasingly used for diagnosis, prognosis, and assessing therapeutic targets in fields such as gynecology, exfoliative non-gynecology cytology, and fine needle aspirates (Schmitt et al., 2007).
Contribution to Bioanalytical Methodologies
In bioanalytical contexts, particularly with antibody-drug conjugates (ADCs), Cys-mcMMAD has been pivotal in addressing challenges like overestimation of cysteine-conjugated metabolites in the presence of ADCs. Developing new assays that eliminate such risks by removing the ADC early in the extraction process demonstrates Cys-mcMMAD's critical role in improving the accuracy of bioanalytical methods (Mayer et al., 2021).
特性
製品名 |
Cys-mcMMAD |
|---|---|
分子式 |
C54H84N8O11S2 |
分子量 |
1085.42 |
IUPAC名 |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1 |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





